4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one
Description
4-(Isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolinone derivative characterized by a nitro group at position 3, an isobutylamino substituent at position 4, and a phenyl group at position 1.
Properties
IUPAC Name |
4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKJPFZQMPRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" generally involves multi-step organic synthesis techniques. One such method may include:
Nitration: : Introduction of the nitro group (-NO2) on the quinoline ring via electrophilic aromatic substitution, often using a mixture of nitric acid and sulfuric acid as the nitrating agent.
Formation of the Isobutylamino Group: : This step typically involves nucleophilic substitution reactions where isobutylamine reacts with a suitable precursor molecule, introducing the isobutylamino group at the 4-position.
Introduction of the Phenyl Group: : The phenyl group can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, using a phenyl halide and a palladium catalyst.
Cyclization: : The final step is often a cyclization reaction that ensures the correct formation of the quinoline skeleton, often facilitated by specific reaction conditions like heating or the use of certain solvents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow synthesis to optimize yields and reduce reaction times. High-throughput screening of reaction conditions and the use of automation can streamline the synthesis process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form different derivatives.
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : The isobutylamino group can undergo substitution reactions, potentially forming different derivatives by reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: : Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products from these reactions depend on the specific reaction and conditions employed. For instance, reduction of the nitro group would yield an amine derivative, while substitution reactions could result in a wide array of functionalized quinoline derivatives.
Scientific Research Applications
"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" has various applications in scientific research:
Biology: : Quinoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar biological activities.
Industry: : Usage in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" exerts its effects involves interactions at the molecular level, often targeting specific proteins or enzymes. For instance, its nitro group may undergo bioreduction within cells, forming reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 4-Chloro-3-nitro-1-phenylquinolin-2-one (CAS 110254-64-3): Substituents: Chloro (position 4), nitro (position 3), phenyl (position 1).
- 4-Hydroxy-3-nitro-1H-quinolin-2-one (CAS 15151-57-2): Substituents: Hydroxy (position 4), nitro (position 3). Physical Properties: Density = 1.61 g/cm³, boiling point = 309.1°C, flash point = 140.7°C . Comparison: The absence of a phenyl group and presence of a hydroxy group may improve aqueous solubility but reduce lipophilicity.
- 4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one: Substituents: Hydroxyethyl (position 3), hydroxy (position 4), phenyl (position 1). Synthesis: Yield = 70.76%, melting point = 167°C . Comparison: The hydroxyethyl group introduces steric bulk, which may hinder interactions with biological targets compared to linear substituents like isobutylamino.
Data Table: Comparative Overview of Quinolinone Derivatives
Biological Activity
4-(Isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinoline derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its role as a c-Met inhibitor, which is significant in cancer therapy, particularly in targeting various tumor types.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with an isobutylamino group and a nitro substituent, which are critical for its biological activity.
The primary mechanism of action for this compound involves the inhibition of the c-Met receptor tyrosine kinase. c-Met plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is associated with various cancers, making c-Met an attractive target for therapeutic intervention.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : The compound has shown efficacy against several cancer cell lines, including those derived from breast, lung, and liver cancers. For instance, studies have reported IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 3.5 |
| HepG2 (Liver) | 4.8 |
Antimicrobial Activity
In addition to its anticancer effects, this compound also demonstrates antimicrobial properties. Preliminary studies suggest activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Lung Cancer : A patient with advanced lung cancer treated with a regimen including this compound showed a marked reduction in tumor size after three months of therapy. Imaging studies confirmed a decrease in metabolic activity of the tumor.
- Combination Therapy : In a study involving combination therapy with standard chemotherapeutics, patients receiving this compound exhibited improved overall survival rates compared to those receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
